

Spectroscopic Profile of 2-Chloro-2-phenylacetic Acid: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Chloro-2-phenylacetic acid

Cat. No.: B1361076

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Introduction

2-Chloro-2-phenylacetic acid is a carboxylic acid derivative containing a chiral center, making it a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules. Its structure, featuring a phenyl ring and a chlorine atom attached to the alpha-carbon, gives rise to a distinct spectroscopic signature. This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **2-Chloro-2-phenylacetic acid**, intended for researchers, scientists, and professionals in drug development.

Spectroscopic Data Summary

The following sections and tables summarize the key spectroscopic data for **2-Chloro-2-phenylacetic acid**. It is important to note that while extensive literature exists on similar compounds, specific experimental spectra for **2-Chloro-2-phenylacetic acid** are not readily available in public databases. Therefore, the presented data is a combination of referenced typical values and predicted data based on established spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For **2-Chloro-2-phenylacetic acid**, both ^1H and ^{13}C NMR provide critical information for structural confirmation.

¹H NMR (Proton NMR) Data (Predicted)

The ¹H NMR spectrum is expected to show signals for the aromatic protons, the methine proton at the chiral center, and the acidic proton of the carboxylic acid.

Chemical Shift (δ) (ppm)	Multiplicity	Integration	Assignment
~11-13	Singlet (broad)	1H	-COOH
~7.3-7.5	Multiplet	5H	Aromatic (C ₆ H ₅)
~5.4	Singlet	1H	-CHCl-

¹³C NMR (Carbon NMR) Data (Predicted)

The ¹³C NMR spectrum will display signals for the carbonyl carbon, the aromatic carbons, and the alpha-carbon bearing the chlorine atom.

Chemical Shift (δ) (ppm)	Assignment
~170-175	C=O (Carboxylic Acid)
~135-140	C (Quaternary, Aromatic)
~128-130	CH (Aromatic)
~60-65	CHCl

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of **2-Chloro-2-phenylacetic acid** is dominated by absorptions from the carboxylic acid group and the carbon-chlorine bond.

Frequency (cm ⁻¹)	Intensity	Functional Group Assignment
2500-3300	Strong, Broad	O-H stretch (Carboxylic Acid) [1] [2] [3]
1700-1725	Strong	C=O stretch (Carboxylic Acid) [1] [2] [3]
3000-3100	Medium	C-H stretch (Aromatic)
1450-1600	Medium-Weak	C=C stretch (Aromatic ring)
1210-1320	Strong	C-O stretch (Carboxylic Acid) [1] [2] [3]
650-800	Strong	C-Cl stretch

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For **2-Chloro-2-phenylacetic acid** (Molecular Weight: 170.59 g/mol), electron ionization (EI) would likely lead to several characteristic fragments.

Mass-to-Charge Ratio (m/z)	Relative Intensity	Assignment
170/172	Moderate	[M] ⁺ (Molecular ion peak with ³⁵ Cl/ ³⁷ Cl isotope pattern)
125	High	[M - COOH] ⁺ (Loss of the carboxylic acid group)
91	Moderate	[C ₇ H ₇] ⁺ (Tropylium ion, from rearrangement of the phenylmethyl fragment)
45	Moderate	[COOH] ⁺

Experimental Protocols

The acquisition of high-quality spectroscopic data relies on standardized experimental procedures. The following are generalized protocols for the techniques discussed.

NMR Spectroscopy Sample Preparation and Acquisition

- **Sample Preparation:** Dissolve 5-10 mg of **2-Chloro-2-phenylacetic acid** in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl_3) in a clean, dry NMR tube.
- **Internal Standard:** Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution to serve as a reference for the chemical shifts ($\delta = 0.00$ ppm).
- **Data Acquisition:** Place the NMR tube in the spectrometer. Acquire the ^1H NMR spectrum, followed by the ^{13}C NMR spectrum. Standard pulse programs are used for both experiments. For ^{13}C NMR, proton decoupling is typically employed to simplify the spectrum.

IR Spectroscopy Sample Preparation and Acquisition

For a solid sample like **2-Chloro-2-phenylacetic acid**, one of the following methods is commonly used:

- **KBr Pellet Method:**
 - Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.
 - Press the mixture into a thin, transparent pellet using a hydraulic press.
 - Place the pellet in the sample holder of the IR spectrometer and acquire the spectrum.
- **Attenuated Total Reflectance (ATR) Method:**
 - Place a small amount of the solid sample directly onto the ATR crystal.
 - Apply pressure to ensure good contact between the sample and the crystal.
 - Acquire the IR spectrum. This method requires minimal sample preparation.

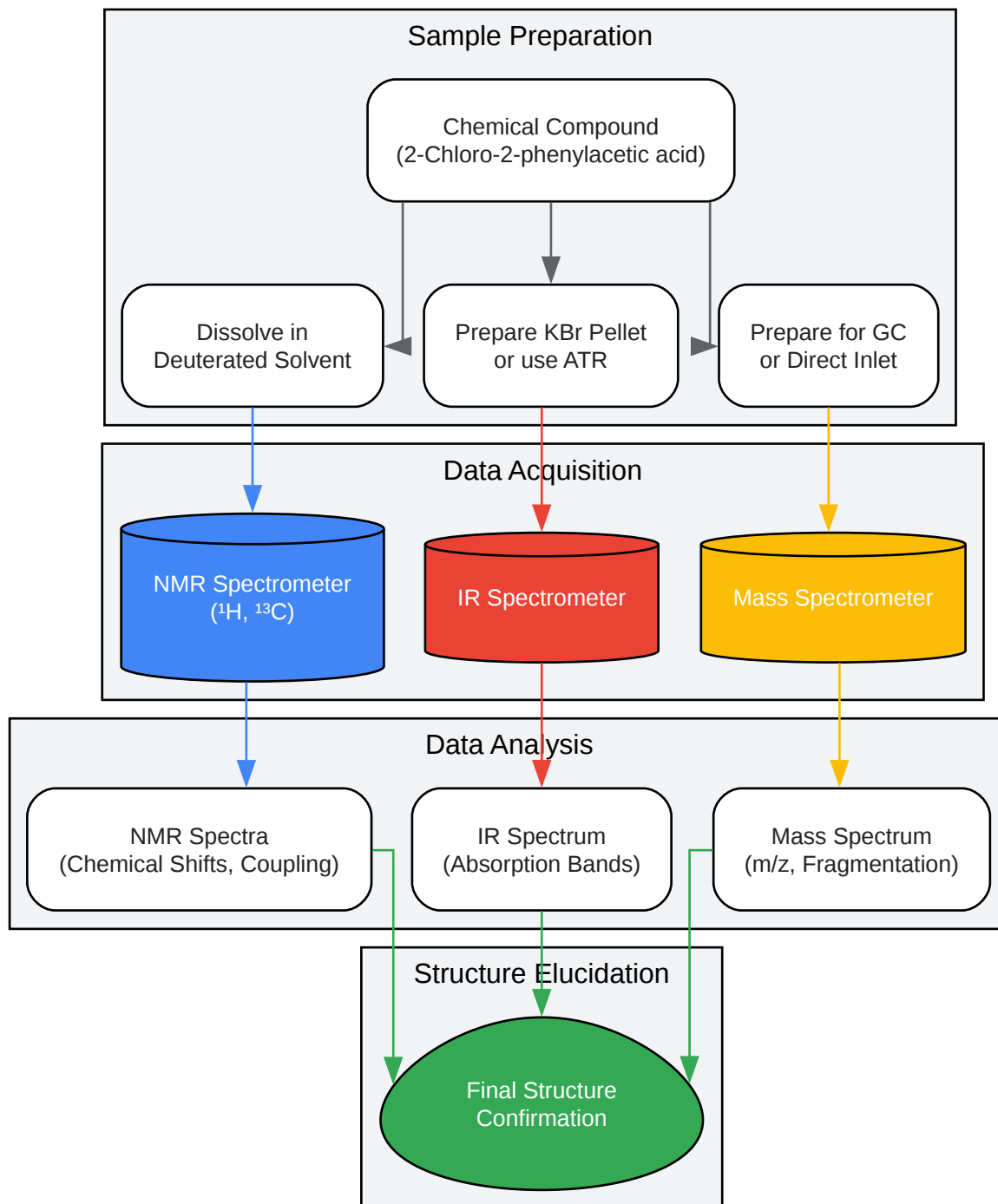
Mass Spectrometry Sample Preparation and Acquisition

- **Sample Introduction:** Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for a solid or after separation by gas chromatography (GC-MS).
- **Ionization:** In the ion source, the sample is vaporized and ionized, commonly using electron impact (EI), which involves bombarding the molecules with a high-energy electron beam.
- **Mass Analysis:** The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole).
- **Detection:** The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z .

Visualized Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound like **2-Chloro-2-phenylacetic acid**.

General Workflow for Spectroscopic Analysis

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Caption: General Workflow for Spectroscopic Analysis.

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